WS 7528
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Overview
Description
WS 7528 is a chemical compound belonging to the class of dihydroflavonols These compounds are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WS 7528 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone precursors, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction parameters, leading to consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
WS 7528 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various ethers or esters.
Scientific Research Applications
WS 7528 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer activities are being explored in various preclinical studies.
Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of WS 7528 involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-3,5,7-Trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Uniqueness
The uniqueness of WS 7528 lies in its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for further research and development.
Properties
CAS No. |
132147-69-4 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3/t8-,16+/m1/s1 |
InChI Key |
GRHSSRUEUOYZIV-BCTVWOGZSA-N |
SMILES |
CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Isomeric SMILES |
C[C@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Appearance |
Solid powder |
Key on ui other cas no. |
132147-69-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone BE 14348B BE 14348C BE-14348B BE-14348C WS 7528 WS-7528 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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